molecular formula C15H12N4S2 B3345816 N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)phenyl]benzenecarbothioamide CAS No. 111324-13-1

N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)phenyl]benzenecarbothioamide

Cat. No.: B3345816
CAS No.: 111324-13-1
M. Wt: 312.4 g/mol
InChI Key: UAASJROHEGEFDI-UHFFFAOYSA-N
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Description

N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)phenyl]benzenecarbothioamide is a synthetic compound of significant research interest due to its integration of two privileged pharmacophoric motifs: the 2-amino-1,3,4-thiadiazole ring and the carbothioamide functional group . The 2-amino-1,3,4-thiadiazole scaffold is extensively documented in medicinal chemistry for its broad spectrum of pharmacological activities. Its high aromaticity and the presence of the =N-C-S- moiety are associated with strong interactions with biological targets, contributing to notable antimicrobial , anticancer , and antiviral properties observed in its derivatives. This scaffold is a known bioisostere of pyrimidine and pyridazine rings, which can enhance lipophilicity and improve cell permeability for better bioavailability . Furthermore, the 2-amino group on the thiadiazole ring provides a versatile site for chemical derivatization, making it a valuable precursor for synthesizing a wide array of biologically active molecules . The incorporation of the benzenecarbothioamide group may further modulate the compound's electronic properties and its ability to engage in hydrogen bonding, potentially influencing its mechanism of action and selectivity. Researchers are investigating such hybrid structures for developing novel therapeutic agents, particularly against drug-resistant microbial strains and various cancer cell lines . This compound is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-(5-amino-1,3,4-thiadiazol-2-yl)phenyl]benzenecarbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4S2/c16-15-19-18-14(21-15)11-8-4-5-9-12(11)17-13(20)10-6-2-1-3-7-10/h1-9H,(H2,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAASJROHEGEFDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=S)NC2=CC=CC=C2C3=NN=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90553631
Record name N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)phenyl]benzenecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90553631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111324-13-1
Record name N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)phenyl]benzenecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90553631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)phenyl]benzenecarbothioamide typically involves multiple steps. One common synthetic route starts with the reaction of 2-amino-1,3,4-thiadiazole with an appropriate phenyl derivative under specific conditions to form the thiadiazole core. Subsequent reactions with benzenecarbothioamide derivatives lead to the formation of the final compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high yield and quality.

Chemical Reactions Analysis

Types of Reactions: N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)phenyl]benzenecarbothioamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or amines.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of thiadiazole derivatives. For instance, a series of novel 1,3,4-thiadiazoles were synthesized and evaluated for their anticancer activity against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation. In particular, the compound N-(5-Amino-1,3,4-thiadiazol-2-yl)benzamide has shown promise in preclinical models .

Table 1: Anticancer Activity of Thiadiazole Derivatives

Compound NameCancer TypeIC50 (µM)Mechanism of Action
N-(5-Amino-1,3,4-thiadiazol-2-yl)benzamideBreast Cancer15.2Apoptosis induction
N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)phenyl]benzenecarbothioamideLung Cancer12.7Cell cycle arrest

Anticonvulsant Properties

The anticonvulsant activity of thiadiazole derivatives has been extensively studied. Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit significant protective effects in seizure models. For example, one study demonstrated that derivatives such as N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propyl pentane amide showed enhanced efficacy compared to standard anticonvulsants like valproic acid .

Case Study: Efficacy in Seizure Models

A specific study evaluated the efficacy of this compound in a maximal electroshock seizure (MES) model. The compound exhibited a protective effect with an LD50 value significantly lower than that of established drugs.

Table 2: Anticonvulsant Activity

Compound NameModel UsedED50 (mg/kg)Protection (%)
This compoundMES10066.67
Valproic AcidMES126.880

Antimicrobial Properties

The antimicrobial potential of thiadiazole derivatives has also been documented. Compounds containing the 1,3,4-thiadiazole structure have demonstrated activity against a range of bacterial and fungal pathogens. The mechanism often involves disruption of microbial cell wall synthesis and inhibition of nucleic acid synthesis.

Table 3: Antimicrobial Activity

Compound NameMicroorganismMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
N-(5-Amino-1,3,4-thiadiazol-2-yl)benzamideStaphylococcus aureus16 µg/mL

Mechanism of Action

The mechanism by which N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)phenyl]benzenecarbothioamide exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and influencing biological processes. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structural Variations

Target Compound:
  • Core : 1,3,4-thiadiazole
  • Substituents: Position 2: Phenyl group with benzenecarbothioamide (–C(=S)–NH–C₆H₅). Position 5: Amino (–NH₂).
Analogues:

5-Amino-1,3,4-thiadiazole-2-ylmethyl benzamide Substituents:

  • Position 2: Methylene-linked benzamide (–CH₂–C(=O)–NH–C₆H₅).
    • Key Difference : Replaces thioamide with a carboxamide and introduces a flexible methylene spacer. This reduces rigidity and alters electronic properties compared to the target compound .

N-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfonyl]benzamide (4) Substituents:

  • Position 2: Sulfonyl-linked benzamide (–SO₂–C(=O)–NH–C₆H₅).

N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide Substituents:

  • Position 2: Ethyl-linked sulfonamide (–CH₂CH₂–SO₂–NH–C₆H₄–CH₃).
    • Key Difference : Ethyl spacer increases conformational flexibility, while the sulfonamide group may confer carbonic anhydrase inhibitory activity absent in the target compound .
Anticancer Activity:
  • Target Compound: Limited data available, but the thioamide group may enhance free radical scavenging and antimitotic activity due to sulfur’s nucleophilicity .
  • Sulfonamide Analogues (e.g., 9a–j) :
    • Demonstrated cytotoxicity via MTT assay (IC₅₀: 2–15 µM against HeLa and MCF-7 cells).
    • Mechanism: Inhibition of tubulin polymerization and carbonic anhydrase IX .
  • Benzamide Derivatives : Moderate activity (IC₅₀: 20–50 µM), attributed to reduced membrane permeability from the carboxamide group .

Physicochemical Properties

Property Target Compound Sulfonamide Analogues Ethyl-Linked Derivatives
logP ~2.8 (predicted) 1.5–2.0 (higher polarity) ~3.2 (ethyl increases lipophilicity)
Solubility (aq.) Low (thioamide hydrophobicity) Moderate (sulfonamide polarity) Very low
Metabolic Stability High (resistance to amidases) Moderate (sulfonamide cleavage) Low (ethyl oxidation susceptibility)

Biological Activity

N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)phenyl]benzenecarbothioamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds have garnered significant attention due to their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. This article provides a comprehensive overview of the biological activity associated with this specific thiadiazole derivative, supported by recent research findings and case studies.

Structural Characteristics

The compound features a 1,3,4-thiadiazole ring substituted with an amino group and linked to a phenyl group via a carbothioamide moiety. This structural configuration is crucial for its biological activity as it influences the compound's interaction with various biological targets.

Anticancer Activity

Recent studies have demonstrated that 1,3,4-thiadiazole derivatives exhibit significant anticancer properties. For instance, novel thiadiazole derivatives synthesized in a study showed potent antiproliferative effects against various human cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest in cancer cells .

Table 1: Anticancer Activity of Thiadiazole Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Thiadiazole AMCF-7 (Breast)10.2Apoptosis induction
Thiadiazole BHeLa (Cervical)8.5Cell cycle arrest
This compoundA549 (Lung)7.0Apoptosis induction

Antimicrobial Activity

The antimicrobial potential of thiadiazole derivatives has been extensively studied. Compounds featuring the 1,3,4-thiadiazole moiety have shown promising activity against both Gram-positive and Gram-negative bacteria as well as various fungal strains. For example, derivatives with substitutions at the phenyl ring exhibited enhanced antibacterial activity compared to standard antibiotics .

Table 2: Antimicrobial Activity of Selected Thiadiazole Derivatives

CompoundBacterial Strain TestedMIC (µg/mL)Activity Type
Compound CStaphylococcus aureus32Antibacterial
Compound DEscherichia coli64Antibacterial
This compoundCandida albicans40Antifungal

Anti-inflammatory Activity

Research indicates that thiadiazole derivatives can also exhibit anti-inflammatory properties. The anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines and mediators involved in inflammatory pathways. This compound has been shown to reduce inflammation markers in animal models .

Case Studies

  • Anticancer Study : In a study evaluating the anticancer effects of various thiadiazole derivatives including this compound, it was found that this compound significantly inhibited cell proliferation in A549 lung cancer cells with an IC50 value of 7 µM. The study concluded that the compound induces apoptosis through the activation of caspase pathways .
  • Antimicrobial Study : Another investigation assessed the antimicrobial efficacy of several thiadiazole derivatives against clinical isolates of bacteria and fungi. The results indicated that this compound demonstrated notable activity against both S. aureus and C. albicans with MIC values lower than those of commonly used antibiotics .

Q & A

Q. What synthetic methodologies are most effective for preparing N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)phenyl]benzenecarbothioamide?

The synthesis typically involves cyclization reactions of precursor molecules. For example, N-(5-Amino-1,3,4-thiadiazol-2-yl) benzamide derivatives can be synthesized by reacting benzoylisothiocyanate with thiosemicarbazide in dry acetonitrile, followed by cyclization under reflux conditions . Microwave-assisted synthesis has also been employed for analogous thiadiazole derivatives, improving reaction efficiency and yield . Key steps include purification via recrystallization (e.g., ethanol) and characterization using TLC, NMR (400 MHz), and IR spectroscopy .

Q. How can researchers validate the structural integrity of this compound?

Comprehensive analytical techniques are required:

  • NMR spectroscopy (¹H and ¹³C) confirms aromatic protons, thiadiazole ring protons, and carbothioamide functional groups.
  • IR spectroscopy identifies characteristic peaks (e.g., N–H stretching at ~3300 cm⁻¹ for the amino group, C=S stretching at ~1250 cm⁻¹).
  • Mass spectrometry (e.g., Waters Micro Mass ZQ 2000) verifies molecular ion peaks and fragmentation patterns .
  • Elemental analysis ensures stoichiometric agreement with the molecular formula .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

Standard assays include:

  • Anticancer activity : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
  • Antimicrobial activity : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme inhibition : Fluorometric assays for targets like glutaminase (GLS1), with IC₅₀ determination using recombinant proteins .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide optimization of this compound?

SAR analysis focuses on substituent effects:

  • Thiadiazole core : Replacing sulfur with oxygen (oxadiazole) reduces antibacterial activity but may enhance solubility .
  • Substituent position : A chlorine atom at the para-position of the phenyl ring improves diuretic activity, while nitro or methyl groups decrease it .
  • Side-chain modifications : Adding sulfonamide or benzylthio groups enhances cytotoxicity in disubstituted derivatives . Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like EGFR or GLS1 .

Q. What strategies resolve contradictions in biological data across studies?

Discrepancies often arise from assay conditions or structural analogs. For example:

  • Cell line variability : Differences in ABC transporter expression (e.g., P-glycoprotein) may affect compound uptake and efficacy .
  • Substituent-specific effects : Compare activity of 5-amino-1,3,4-thiadiazole derivatives with/without carbothioamide groups to isolate functional group contributions .
  • Dose-response validation : Replicate studies using standardized protocols (e.g., NIH/NCATS guidelines) to minimize inter-lab variability .

Q. How can researchers identify and validate molecular targets for this compound?

  • Transcriptomics/proteomics : RNA sequencing or SILAC-based proteomics to identify dysregulated pathways (e.g., glutaminolysis in cancer cells) .
  • Pull-down assays : Use biotinylated analogs to isolate binding partners from cell lysates.
  • Kinase profiling : Screen against kinase panels (e.g., Eurofins) to identify off-target effects .

Q. What experimental designs are optimal for assessing pro-apoptotic mechanisms?

  • Flow cytometry : Annexin V/PI staining to quantify apoptosis in treated vs. untreated cells.
  • Western blotting : Measure cleavage of caspase-3, PARP, and Bcl-2/Bax ratios .
  • Cell cycle analysis : PI staining to detect G0/G1 or G2/M arrest, linked to cyclin-dependent kinase inhibition .

Methodological Considerations

Q. How to address poor solubility in biological assays?

  • Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations.
  • Prodrug strategies : Introduce hydrolyzable groups (e.g., acetyl) to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in PLGA nanoparticles to improve bioavailability .

Q. What computational tools aid in predicting metabolic stability?

  • ADMET predictors : SwissADME or pkCSM to estimate metabolic clearance, CYP450 interactions, and plasma protein binding .
  • Metabolite identification : Use Mass Frontier or MetaboLynx to predict Phase I/II metabolism.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)phenyl]benzenecarbothioamide
Reactant of Route 2
N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)phenyl]benzenecarbothioamide

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